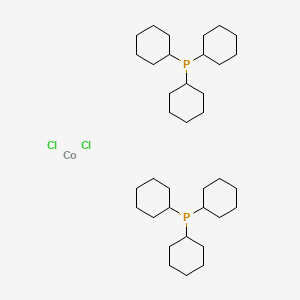
CoCl2(PCy3)2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis(tricyclohexylphosphine)cobalt(II), commonly referred to as CoCl2(PCy3)2, is a coordination compound featuring cobalt at its core. This compound is known for its application as a catalyst in various chemical reactions, particularly in organic synthesis. It is characterized by its molecular formula C36H66Cl2CoP2 and a molecular weight of 690.70 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(tricyclohexylphosphine)cobalt(II) typically involves the reaction of cobalt(II) chloride with tricyclohexylphosphine in a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
CoCl2+2PCy3→CoCl2(PCy3)2
The reaction is usually conducted at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for Dichlorobis(tricyclohexylphosphine)cobalt(II) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing advanced purification techniques to ensure high purity of the final product .
化学反応の分析
Types of Reactions
Dichlorobis(tricyclohexylphosphine)cobalt(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states, often involving the loss of chloride ligands.
Substitution: Ligands such as tricyclohexylphosphine can be substituted with other phosphines or ligands.
Common Reagents and Conditions
Common reagents used in reactions with Dichlorobis(tricyclohexylphosphine)cobalt(II) include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as sodium borohydride, and various phosphine ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(III) complexes, while substitution reactions can produce a variety of cobalt-phosphine complexes .
科学的研究の応用
Dichlorobis(tricyclohexylphosphine)cobalt(II) has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development and delivery.
Industry: It is employed in various industrial processes that require efficient and selective catalysis.
作用機序
The mechanism by which Dichlorobis(tricyclohexylphosphine)cobalt(II) exerts its catalytic effects involves the coordination of the cobalt center with substrates, facilitating their transformation through various catalytic cycles. The tricyclohexylphosphine ligands play a crucial role in stabilizing the cobalt center and modulating its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
類似化合物との比較
Similar Compounds
Dichlorobis(triphenylphosphine)cobalt(II): Similar in structure but with triphenylphosphine ligands instead of tricyclohexylphosphine.
Tris(triphenylphosphine)cobalt(I) chloride: A cobalt(I) complex with three triphenylphosphine ligands.
Cobalt(II) acetylacetonate: A cobalt(II) complex with acetylacetonate ligands.
Uniqueness
Dichlorobis(tricyclohexylphosphine)cobalt(II) is unique due to the bulky tricyclohexylphosphine ligands, which provide steric protection to the cobalt center and influence its reactivity. This makes it particularly effective in catalyzing specific reactions, such as the [2+2+2] alkyne cycloaddition, where steric factors play a significant role in determining the reaction outcome .
特性
分子式 |
C36H66Cl2CoP2 |
|---|---|
分子量 |
690.7 g/mol |
IUPAC名 |
dichlorocobalt;tricyclohexylphosphane |
InChI |
InChI=1S/2C18H33P.2ClH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-18H,1-15H2;2*1H;/q;;;;+2/p-2 |
InChIキー |
XTBDMUPZCVAWRK-UHFFFAOYSA-L |
正規SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Co]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


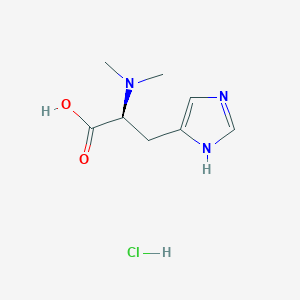

![4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15293373.png)
![6-Methoxy-N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B15293377.png)
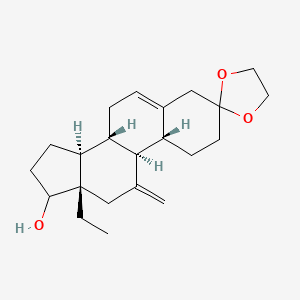
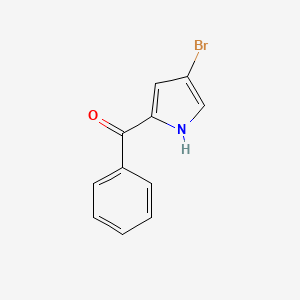
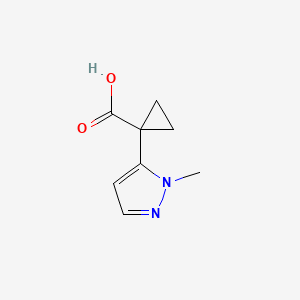
![N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15293394.png)
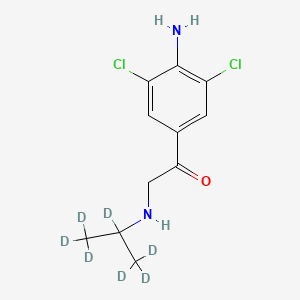
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/structure/B15293404.png)

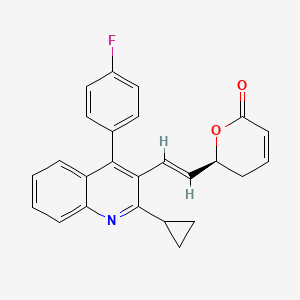
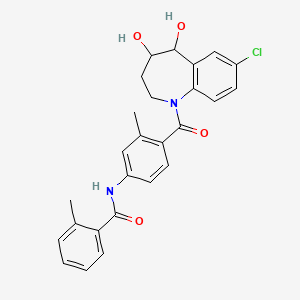
![1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine](/img/structure/B15293439.png)
